![molecular formula C11H21NO2 B2661310 Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate CAS No. 2169180-06-5](/img/structure/B2661310.png)
Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate
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Overview
Description
Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate is an organic compound with the molecular formula C11H21NO2 It is a derivative of cyclohexane, featuring an aminoethyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate typically involves the reaction of cyclohexanone with ethylamine to form 2-(2-aminoethyl)cyclohexanone. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves:
Continuous feeding: of cyclohexanone and ethylamine into the reactor.
In-line esterification: with methanol and an acid catalyst.
Separation and purification: of the product using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active aminoethyl-cyclohexyl moiety, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(1-aminoethyl)cyclohexyl]acetate
- Ethyl 2-[1-(2-aminoethyl)cyclohexyl]acetate
- Methyl 2-[1-(2-aminoethyl)cyclopentyl]acetate
Uniqueness
Methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a methyl ester group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-(2-aminoethyl)cyclohexyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-14-10(13)9-11(7-8-12)5-3-2-4-6-11/h2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGYFEFQWDVRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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